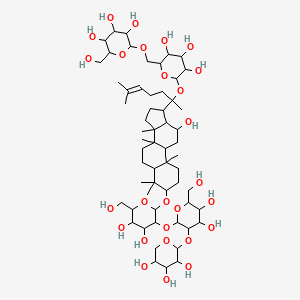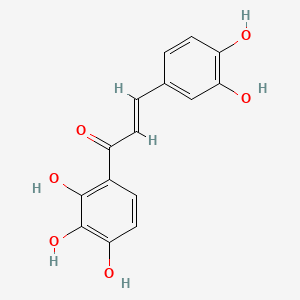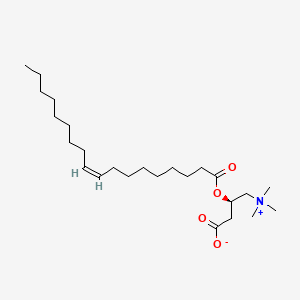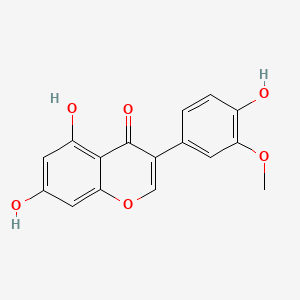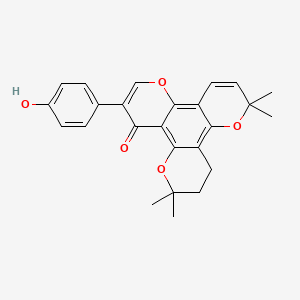
Salicortin-Populus sp. (Poplar)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicortin is a phenolic glycoside found in various species of the genus Populus, commonly known as poplar trees. These trees are widely distributed across the Northern Hemisphere and are known for their rapid growth and adaptability. Salicortin is one of the primary defense compounds in poplar trees, playing a crucial role in protecting the plant against herbivores and pathogens .
Mechanism of Action
Target of Action
Salicortin, a phenolic glycoside, is a major non-structural constituent in Populus leaves, shoots, and roots . It is known to mitigate insect and animal herbivory . Salicortin is also reported to actively repress adipogenesis in 3T3-L1 adipocytes, suggesting potential anti-obesity activity .
Mode of Action
It is known that salicortin and other phenolic glycosides are involved in plant defense mechanisms . They are believed to interact with various targets in herbivores, leading to reduced herbivory.
Biochemical Pathways
Salicortin is a primary metabolite of the salicylic acid pathway . The salicyl moiety of Salicortin is confirmed to originate from a hydroxycinnamate-benzoate . The bioactive hydroxycyclohexenone moiety of Salicortin is also a phenylpropanoid derivative . Therefore, it is unlikely that Salicortin biosynthesis involves the salicylic acid pathway .
Pharmacokinetics
It is known that salicortin is widely distributed in populus plants, where it functions as a phytochemical . The isolation of Salicortin from Populus has been reported, and it was found to be a pure compound with high purity .
Result of Action
The presence of Salicortin and other phenolic glycosides in Populus has been associated with reduced growth . Over-expression of UGT71L1 in transgenic Populus led to a 2-fold increase in concentrations of Salicin and Salicortin in roots . This suggests that Salicortin plays a significant role in secondary metabolism in Populus.
Action Environment
Populus trees continuously face environmental challenges throughout their life cycle. To ensure their survival and reproduction, they exhibit various types of defenses, including the production of secondary metabolites like Salicortin . The production and action of Salicortin in Populus may be influenced by various environmental factors, including biotic stresses like herbivory and abiotic stresses such as temperature and light conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salicortin involves the glycosylation of salicin with a phenolic acid. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic methods, such as the use of glycosyltransferases, have also been explored for the synthesis of salicortin .
Industrial Production Methods: Industrial production of salicortin is primarily achieved through the extraction from poplar tree tissues. The extraction process involves the use of solvents to isolate salicortin from the leaves, bark, and other parts of the tree. High-throughput metabolomics analytical methodologies, such as pyrolysis-molecular beam mass spectrometry (py-MBMS), are employed to estimate the relative abundance of salicortin in poplar leaves .
Chemical Reactions Analysis
Types of Reactions: Salicortin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving salicortin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of salicortin include salicyloyl and benzoyl derivatives.
Scientific Research Applications
Salicortin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, salicortin is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, it is investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens .
In medicine, salicortin is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and antioxidant properties. These properties make it a promising candidate for developing new drugs and treatments. In the industry, salicortin is used in the production of bio-based materials and as a natural additive in various products .
Comparison with Similar Compounds
Salicortin is part of a broader class of compounds known as salicinoids, which are phenolic glycosides characteristic of the Salicaceae family. Similar compounds include salicin, tremulacin, and trichocarpin. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular targets .
Compared to other salicinoids, salicortin is unique in its structural complexity and its specific role in plant defense. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
1887055-63-1 |
|---|---|
Molecular Formula |
C20H24O10 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20+/m1/s1 |
InChI Key |
CZDNLUMNELLDDD-JAIJEDJZSA-N |
SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



